molecular formula C6H3BrClNO B1375851 5-Bromo-4-chloronicotinaldehyde CAS No. 1060802-24-5

5-Bromo-4-chloronicotinaldehyde

Cat. No.: B1375851
CAS No.: 1060802-24-5
M. Wt: 220.45 g/mol
InChI Key: LSNBFATWINWCAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloronicotinaldehyde can be achieved through various chemical reactions involving the corresponding aromatic compounds. One common method involves the bromination and chlorination of nicotinaldehyde derivatives under controlled conditions . For instance, a typical synthesis route might involve the reaction of 5-bromo-4-chloronicotinic acid with a reducing agent to yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization and quality control measures to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloronicotinaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Comparison: 5-Bromo-4-chloronicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Biological Activity

5-Bromo-4-chloronicotinaldehyde (CAS No. 1060802-24-5) is an organic compound characterized by its unique halogenated pyridine structure. With the molecular formula C6_6H3_3BrClNO and a molecular weight of 220.45 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through various methods, often involving bromination and chlorination of nicotinaldehyde derivatives. The compound features a carbonyl group attached to a nitrogen-containing aromatic system, which influences its reactivity and interactions with biological targets.

Synthesis Methods

  • Bromination and Chlorination : Utilizing controlled conditions to introduce bromine and chlorine substituents.
  • Purification : Techniques such as recrystallization are employed to enhance purity for biological applications.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. Preliminary studies suggest that it may exhibit enzyme inhibition or activation, similar to other compounds in its class.

The mechanisms by which this compound exerts its biological effects can include:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for various enzymes, altering their activity.
  • Receptor Modulation : Potential interaction with specific receptors involved in cellular signaling pathways.

Case Studies

  • Enzyme Interaction Studies : Research indicates that halogenated pyridine derivatives, including this compound, can modulate enzyme activities in biochemical assays. Specific interactions with nucleophilic sites on proteins have been noted, suggesting a role in enzyme catalysis or inhibition.
  • Pharmacological Applications : The compound has been explored for its potential use in developing new pharmaceuticals, particularly in targeting specific biological pathways associated with diseases such as cancer and bacterial infections .

Comparative Analysis

Comparative studies with structurally similar compounds highlight the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-chloronicotinaldehydeBromine at position 5, chlorine at position 2Different substitution pattern affects reactivity
5-Bromo-4-fluoronicotinaldehydeBromine at position 5, fluorine at position 4Fluorine's electronegativity alters electronic properties
5-Bromo-4-hydroxynicotinaldehydeHydroxyl group at position 4Hydroxyl enhances hydrogen bonding capabilities

Applications in Medicinal Chemistry

The compound's structural characteristics allow it to serve as a versatile building block in organic synthesis. Its potential applications include:

  • Agrochemicals : Development of new pesticides or herbicides.
  • Pharmaceuticals : Creation of novel drugs targeting specific diseases through enzyme inhibition or receptor modulation .

Properties

IUPAC Name

5-bromo-4-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNBFATWINWCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857212
Record name 5-Bromo-4-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060802-24-5
Record name 5-Bromo-4-chloro-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060802-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloropyridine-3-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID40857212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloropyridine-3-carbaldehyde
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Synthesis routes and methods

Procedure details

Following the procedure described for 4,5-dichloropyridine-3-carbaldehyde, 3-bromo-4-chloropyridine and DMF were reacted to afford the title compound as a white solid (3.74 g, 73% yield). 1H NMR (300 MHz, CDCl3): δ 10.48 (d, J=0.4 Hz, 1H), 8.95-8.92 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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